Tetraethylammonium nitrate (TEAN) is a quaternary ammonium salt characterized by its high solubility in polar organic solvents and a decomposition melting point of approximately 280 °C. Unlike simple inorganic nitrates, TEAN features a bulky, lipophilic tetraethylammonium cation paired with a weakly coordinating, oxidizing nitrate anion. This structural combination makes it a highly effective phase-transfer catalyst, a specialized halide-free supporting electrolyte, and a dual-functional additive for advanced energy storage systems. In procurement contexts, TEAN is prioritized when industrial or laboratory workflows require the precise delivery of nitrate ions in non-aqueous, ester-based, or high-voltage environments where conventional alkali metal nitrates suffer from prohibitive insolubility, or where halide-based ammonium salts would induce severe metal corrosion [1].
Attempting to substitute tetraethylammonium nitrate with generic alternatives typically results in process failure due to solubility and electrochemical constraints. Substituting TEAN with common inorganic nitrates, such as lithium nitrate (LiNO3) or ammonium nitrate (NH4NO3), fails in organic and ester-based systems because these inorganic salts exhibit negligible solubility (e.g., <0.012 M in carbonate esters), preventing effective anion delivery [1]. Conversely, substituting TEAN with other highly soluble quaternary ammonium salts like tetraethylammonium chloride (TEAC) or bromide (TEAB) introduces halide ions. In electrochemical and synthetic applications, halides oxidize at relatively low potentials (~3.0–3.5 V) and aggressively corrode metal components like aluminum current collectors, whereas the nitrate anion in TEAN provides a stable, passivating electrochemical window up to 4.5 V. Therefore, TEAN is strictly non-interchangeable when a process demands both high organic solubility and a non-corrosive, high-voltage stable anion [2].
In lithium-metal battery formulations, delivering nitrate anions to form a highly conductive Li3N solid electrolyte interphase (SEI) is critical. Conventional lithium nitrate (LiNO3) exhibits negligible solubility (<0.012 M) in carbonate ester solvents like EC/DEC. TEAN overcomes this limitation, achieving effective dissolution (e.g., 0.15 M) due to the cooperative solvation of the bulky tetraethylammonium cation. This enables a stable Li/Cu cell operation for over 1000 hours with a Coulombic efficiency of >98.6%, compared to rapid failure and low efficiency in standard ester baselines lacking soluble nitrate[1].
| Evidence Dimension | Solubility in EC/DEC and Coulombic Efficiency |
| Target Compound Data | TEAN (0.15 M solubility, >98.6% CE over 1000 h) |
| Comparator Or Baseline | LiNO3 (<0.012 M solubility, low CE in esters) |
| Quantified Difference | >10x increase in nitrate solubility; enables 8x improvement in CE vs baseline. |
| Conditions | EC/DEC ester electrolyte, Li/Cu cells, 1000 h cycling. |
Procuring TEAN allows battery developers to utilize nitrate-based SEI stabilization in high-voltage ester electrolytes where standard alkali nitrates are completely insoluble.
For electrochemical synthesis and energy storage, the supporting electrolyte must resist oxidation. While tetraethylammonium chloride (TEAC) and bromide (TEAB) are common, their halide anions oxidize at relatively low potentials and corrode aluminum current collectors. Cyclic voltammetry confirms that TEAN resists electrochemical oxidation up to 4.5 V, showing no oxidation current in the 2.0–4.5 V range vs Li/Li+. This wide electrochemical window ensures that the salt can be used in high-voltage environments without the destructive side reactions associated with halide-based analogs [1].
| Evidence Dimension | Anodic stability limit |
| Target Compound Data | TEAN (Stable up to 4.5 V vs Li/Li+) |
| Comparator Or Baseline | TEAC / TEAB (Oxidize <3.5 V, induce metal corrosion) |
| Quantified Difference | ~1.0 V wider anodic stability window without halide-induced corrosion. |
| Conditions | Cyclic voltammetry in ester electrolytes (2.0–4.5 V range). |
Essential for high-voltage battery research and electrochemical synthesis where halide oxidation or metal corrosion would cause catastrophic cell or reaction failure.
Beyond acting as a nitrate source, the tetraethylammonium (TEA+) cation in TEAN provides active steric shielding. In lithium-sulfur battery testing, chronoamperometry demonstrates that TEAN extends the electrode passivation time (tm) to approximately 1500 s, compared to 1000 s in conventional electrolytes. The TEA+ cations adsorb around lithium protrusions, forming a lithiophobic protective layer that physically inhibits dendrite growth. This dual-functionality—chemical SEI formation via NO3- and physical shielding via TEA+—is absent in simple inorganic nitrates[1].
| Evidence Dimension | Electrode passivation time (tm) |
| Target Compound Data | TEAN additive (~1500 s) |
| Comparator Or Baseline | Conventional electrolyte baseline (~1000 s) |
| Quantified Difference | 50% increase in passivation time (500 s extension). |
| Conditions | Chronoamperometry of Li-S batteries under lean electrolyte conditions. |
Justifies the selection of a quaternary ammonium nitrate over simple metal nitrates to simultaneously achieve chemical SEI formation and physical dendrite suppression.
TEAN is a highly effective choice for ester-based electrolyte formulations where conventional lithium nitrate is insoluble. Its ability to deliver 0.15 M nitrate in EC/DEC solvents enables the formation of a highly conductive Li3N solid electrolyte interphase (SEI), making it critical for extending the cycle life and Coulombic efficiency of high-voltage Li-metal cells [1].
In Li-S battery development, TEAN is procured for its dual-functional properties. The nitrate anion promotes polysulfide dissolution and increases sulfur utilization, while the bulky TEA+ cation provides lithiophobic shielding to suppress lithium dendrite formation, significantly extending electrode passivation time [2].
For electrochemical reactions requiring a wide anodic window, TEAN serves as a highly soluble, halide-free supporting electrolyte. It is selected over TEAC or TEAB to prevent the oxidation of halides and the subsequent corrosion of electrodes or unwanted halogenation of organic substrates at potentials up to 4.5 V [1].
Oxidizer;Irritant